Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
CAS No.: 405916-96-3
Cat. No.: VC7296087
Molecular Formula: C29H30O6
Molecular Weight: 474.553
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 405916-96-3 |
|---|---|
| Molecular Formula | C29H30O6 |
| Molecular Weight | 474.553 |
| IUPAC Name | methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate |
| Standard InChI | InChI=1S/C29H30O6/c1-4-5-6-8-13-21-14-24-23(20-11-9-7-10-12-20)16-28(30)35-26(24)17-25(21)33-18-22-15-27(29(31)32-3)34-19(22)2/h7,9-12,14-17H,4-6,8,13,18H2,1-3H3 |
| Standard InChI Key | XKTLHKWOSCEQPX-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC2=C(C=C1OCC3=C(OC(=C3)C(=O)OC)C)OC(=O)C=C2C4=CC=CC=C4 |
Introduction
Chemical Formula and Molecular Weight
-
Molecular Formula: Not directly available, but based on similar compounds, it would likely be in the range of C29H32O6.
-
Molecular Weight: Estimated to be around 480 g/mol, considering the addition of a hexyl chain to a structure similar to methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate, which has a molecular weight of 390.4 g/mol .
Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
-
Molecular Formula: C23H18O6
-
Molecular Weight: 390.4 g/mol
-
Properties: This compound is a precursor to understanding the potential properties of the target compound, given its similar structure .
5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid
-
Molecular Formula: C22H16O6
-
Molecular Weight: 376.4 g/mol
-
Properties: This compound is an acid form of the ester mentioned above, indicating potential differences in solubility and reactivity .
Research Findings and Applications
While specific research findings on Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate are not available, compounds with similar structures are often studied for their biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the chromene ring and its modification with the phenyl and hexyl groups, followed by the attachment to the furan moiety. Specific synthesis routes would depend on available starting materials and desired yields.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate | C23H18O6 | 390.4 |
| 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid | C22H16O6 | 376.4 |
| Methyl 4-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate | C27H32O6 | 452.53938 |
This table highlights the structural and molecular weight variations among similar compounds, which can influence their physical and chemical properties.
Given the lack of specific information on Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate, further research is needed to fully understand its characteristics and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume